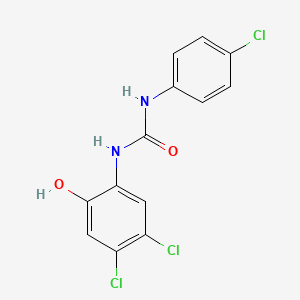
N-(4-Chlorophenyl)-N'-(4,5-dichloro-2-hydroxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Chlorophenyl)-N'-(4,5-dichloro-2-hydroxyphenyl)urea is a useful research compound. Its molecular formula is C13H9Cl3N2O2 and its molecular weight is 331.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-Chlorophenyl)-N'-(4,5-dichloro-2-hydroxyphenyl)urea, also known as QW20UCM5DY, is a compound with notable biological activity, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C13H9Cl3N2O
- Molecular Weight : 307.58 g/mol
- CAS Number : 63348-27-6
The compound features a urea moiety substituted with chlorinated phenyl groups, which is significant for its biological activity.
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study focused on its effects on human colon adenocarcinoma cells (GC3/c1) reported that the compound caused significant cell death at certain concentrations. The mechanism of action appears to involve mitochondrial dysfunction, although detailed pathways remain to be fully elucidated .
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| GC3/c1 (Colon Adenocarcinoma) | 140 | Mitochondrial inhibition |
| A549 (Lung Cancer) | Not specified | Induction of apoptosis |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial efficacy. While some derivatives showed limited antibacterial activity against strains such as Staphylococcus aureus and Clostridioides difficile, the specific compound's effectiveness varied across different microbial species .
Table 2: Antimicrobial Activity
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | >128 µg/mL |
| Clostridioides difficile | 16 µg/mL |
| Acinetobacter baumannii | Not effective |
The precise mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that:
- Mitochondrial Dysfunction : Evidence points towards mitochondrial targets being affected by the compound, leading to apoptosis in cancer cells .
- Cell Cycle Arrest : Some studies indicate that the compound may induce cell cycle arrest in the G2/M phase, contributing to its anticancer effects .
Case Study 1: Anticancer Efficacy in Animal Models
A study conducted on rodent models demonstrated that administration of this compound resulted in tumor regression in human colon adenocarcinoma xenografts. The results highlighted a significant reduction in tumor volume compared to control groups receiving no treatment.
Case Study 2: Antimicrobial Efficacy Assessment
In vitro tests against various bacterial strains showed that while some derivatives of the compound exhibited promising antibacterial activity, the parent compound itself had limited efficacy against certain pathogens. Further modifications may enhance its antimicrobial properties.
属性
CAS 编号 |
63348-27-6 |
|---|---|
分子式 |
C13H9Cl3N2O2 |
分子量 |
331.6 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-3-(4,5-dichloro-2-hydroxyphenyl)urea |
InChI |
InChI=1S/C13H9Cl3N2O2/c14-7-1-3-8(4-2-7)17-13(20)18-11-5-9(15)10(16)6-12(11)19/h1-6,19H,(H2,17,18,20) |
InChI 键 |
JBDVVPPOIJMSRH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2O)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















